(E)-4-hydroxy-4-methyl-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-one
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Overview
Description
(E)-4-hydroxy-4-methyl-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-one is a diarylpentanoid compound known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-hydroxy-4-methyl-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-one typically involves the condensation of appropriate aldehydes and ketones under basic conditions. One common method is the Claisen-Schmidt condensation, where 3,4,5-trimethoxybenzaldehyde is reacted with 4-hydroxy-4-methylpentan-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-hydroxy-4-methyl-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 4-methyl-1-(3,4,5-trimethoxyphenyl)pent-1,4-dione.
Reduction: Formation of 4-hydroxy-4-methyl-1-(3,4,5-trimethoxyphenyl)pentan-1-ol.
Substitution: Formation of 4-hydroxy-4-methyl-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-one derivatives with different substituents on the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Mechanism of Action
The compound exerts its effects by interfering with mitotic spindle assembly, leading to mitotic arrest and subsequent apoptotic cell death. It targets microtubules, disrupting their dynamics and preventing proper chromosome segregation during cell division. This mechanism is particularly effective against rapidly dividing cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Curcumin: Another diarylpentanoid with similar anticancer properties.
Diarylpropanoids: Compounds with a similar structure but a shorter carbon chain.
Diarylbutanoids: Compounds with a similar structure but a different carbon chain length.
Uniqueness
(E)-4-hydroxy-4-methyl-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-one is unique due to its specific substitution pattern on the aromatic ring and its potent anticancer activity. Its ability to induce mitotic arrest and apoptosis with low toxicity to non-tumor cells sets it apart from other similar compounds .
Properties
IUPAC Name |
(E)-4-hydroxy-4-methyl-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-15(2,17)13(16)7-6-10-8-11(18-3)14(20-5)12(9-10)19-4/h6-9,17H,1-5H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHVFUBGRHXOLO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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